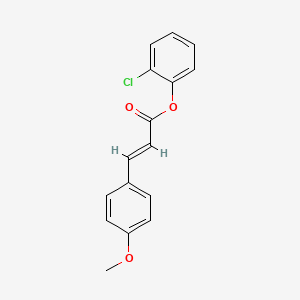

![molecular formula C19H21FN4O3 B5561350 8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)

8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinolines can be synthesized using several methods such as the Skraup reaction, Doebner-Miller reaction, and the Pfitzinger reaction . The Skraup reaction is a chemical reaction used to synthesize quinolines. It is named after the Czech chemist Zdenko Hans Skraup. In this reaction, aniline is heated with sulfuric acid, glycerol, and an oxidizing agent .Molecular Structure Analysis

Quinoline is structurally related to benzene, with one of its hydrogen atoms replaced by a nitrogen atom. The aromaticity makes it stable, although as a heterocycle, it has reactive sites which allow for functionalization .Chemical Reactions Analysis

Quinoline has a variety of reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of its ring system. It can undergo halogenation, nitration, sulfonation, and formylation among other reactions .Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid that turns yellow when exposed to air and light. It has a strong, unpleasant odor and is only slightly soluble in water .Scientific Research Applications

Antibacterial Activity

Quinolone derivatives, including 8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline, have been extensively studied for their antimicrobial properties. These compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. The introduction of fluorine atoms and piperazinyl or morpholinyl groups at specific positions on the quinolone core structure enhances their antibacterial efficacy. For instance, compounds with morpholino groups and unique tetracyclic structures have shown enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates compared to ofloxacin, a widely used quinolone antibiotic (Inoue et al., 1994).

Molecular Docking and Synthesis

The design and synthesis of quinolone derivatives, including the 8-fluoro variant, have been guided by molecular docking studies to understand their interaction with bacterial proteins, specifically DNA gyrase. These studies help in optimizing the compounds for improved antibacterial activity. Novel synthesis methods have been developed to produce derivatives with various substitutions, aiming to explore their potential as antimicrobial agents and to understand the structure-activity relationships (Patel et al., 2014).

Structural and Photophysical Studies

Quinolone derivatives have also been studied for their structural and photophysical properties. Research into the photochemistry of related compounds, such as ciprofloxacin, which shares a similar quinolone core structure, reveals insights into their stability and reactivity under various conditions. These studies are crucial for understanding the behavior of these compounds in biological systems and for the development of novel quinolone-based drugs (Mella et al., 2001).

Antimicrobial Mechanism of Action

The efficacy of quinolone derivatives, including 8-fluoro variants, against bacterial infections is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them ideal targets for antibacterial agents. By binding to these enzymes, quinolone derivatives prevent the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication (Sheu et al., 1998).

Mechanism of Action

Safety and Hazards

Future Directions

Quinoline and its derivatives are important in medicinal chemistry and have been the subject of numerous research studies. They are used as building blocks in the synthesis of more complex compounds. Future research may focus on developing new synthetic methods and exploring novel applications in medicine .

properties

IUPAC Name |

(8-fluoroquinolin-2-yl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3/c20-15-3-1-2-14-4-5-16(21-17(14)15)18(25)22-6-8-23(9-7-22)19(26)24-10-12-27-13-11-24/h1-5H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXCKXOCUCYYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=NC3=C(C=CC=C3F)C=C2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

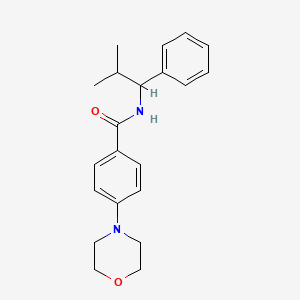

![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561271.png)

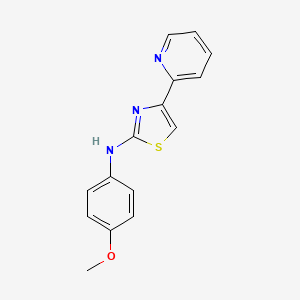

![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)

![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)

![4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)

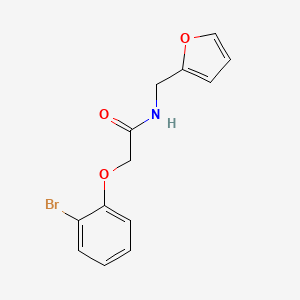

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5561380.png)

![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)